molecular formula C12H25NO B1581796 N,N-Diethyloctanamide CAS No. 996-97-4

N,N-Diethyloctanamide

Cat. No.: B1581796
CAS No.: 996-97-4
M. Wt: 199.33 g/mol
InChI Key: FHJRFIYKPIXQNQ-UHFFFAOYSA-N
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Description

N,N-Diethyloctanamide: is an organic compound with the molecular formula C12H25NO . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethyloctanamide can be synthesized through the reaction of octanoyl chloride with diethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyloctanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Octanoic acid.

    Reduction: Octylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyloctanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It serves as a model compound in studies of amide hydrolysis and enzyme interactions.

    Medicine: Research explores its potential as a drug intermediate and its interactions with biological molecules.

    Industry: It is used in the formulation of lubricants, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-Diethyloctanamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity. The carbonyl group of the amide can form hydrogen bonds with active sites of enzymes, affecting their catalytic functions.

Comparison with Similar Compounds

  • N,N-Dimethyloctanamide
  • N,N-Diethylhexanamide
  • N,N-Diethylbutanamide

Comparison: N,N-Diethyloctanamide is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other amides may not be as effective.

Properties

IUPAC Name

N,N-diethyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-4-7-8-9-10-11-12(14)13(5-2)6-3/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJRFIYKPIXQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061372
Record name Octanamide, N,N-diethyl-
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Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

996-97-4
Record name N,N-Diethyloctanamide
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Record name Diethyl caprylamide
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Record name N,N-Diethyloctamide
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Record name Octanamide, N,N-diethyl-
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Record name Octanamide, N,N-diethyl-
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Record name N,N-diethyloctanamide
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Record name DIETHYL CAPRYLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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